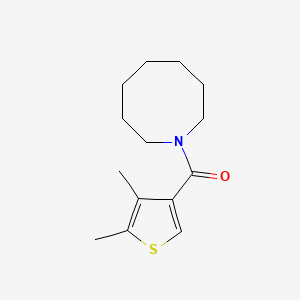![molecular formula C19H21F2N5 B5292802 6-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-4-amine](/img/structure/B5292802.png)
6-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]pyrimidin-4-amine is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and pyrimidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions under controlled conditions to form the diazatricyclo[5.2.2.02,6]undecane structure.
Introduction of the difluorophenyl group: This step often involves nucleophilic substitution reactions using appropriate fluorinated reagents.
Attachment of the pyrimidinyl group: This is usually achieved through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazatricyclo core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The difluorophenyl and pyrimidinyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is of significant interest. It can be used to design new drugs targeting specific enzymes or receptors, particularly in the field of oncology.
Medicine
Medically, the compound’s derivatives are being investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Wirkmechanismus
The mechanism of action of 6-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to certain enzymes or receptors, while the tricyclic core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,6R)-3-(3,5-Difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undec-5-ylmethanone
- (2R,3R,6R)-3-(2,3-Difluorophenyl)-5-(4-methoxybenzyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane
Uniqueness
Compared to similar compounds, 6-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-4-amine stands out due to its specific substitution pattern and the presence of the pyrimidinyl group. These features confer unique chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
6-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5/c20-13-5-12(6-14(21)7-13)15-9-26(17-8-16(22)23-10-24-17)18-11-1-3-25(4-2-11)19(15)18/h5-8,10-11,15,18-19H,1-4,9H2,(H2,22,23,24)/t15-,18+,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEDGQHOSFRSII-KFKAGJAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C4=NC=NC(=C4)N)C5=CC(=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C4=NC=NC(=C4)N)C5=CC(=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)

![4-(4-methyl-1-piperazinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5292754.png)

![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)

![2-methoxy-N-{3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5292783.png)
![1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride](/img/structure/B5292785.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(piperidin-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5292792.png)
![N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}-2-methylbenzamide](/img/structure/B5292794.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5292815.png)
![N-(tert-butyl)-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5292828.png)
![N-{[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B5292832.png)
![(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B5292839.png)
